molecular formula C15H14N2O3 B11960296 4-(3-(p-Tolyl)ureido)benzoic acid CAS No. 74088-10-1

4-(3-(p-Tolyl)ureido)benzoic acid

Cat. No.: B11960296
CAS No.: 74088-10-1
M. Wt: 270.28 g/mol
InChI Key: WODLDMFJGZDJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(p-Tolyl)ureido)benzoic acid is an organic compound that belongs to the class of ureido-benzoic acids It is characterized by the presence of a benzoic acid moiety linked to a urea derivative, specifically a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(p-Tolyl)ureido)benzoic acid typically involves the reaction of p-tolyl isocyanate with 4-aminobenzoic acid. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction proceeds through the formation of a urea linkage between the p-tolyl isocyanate and the amino group of 4-aminobenzoic acid, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-(p-Tolyl)ureido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzoic acid moiety, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-(p-Tolyl)ureido)benzoic acid involves its ability to form hydrogen bonds with other molecules. This property is crucial in its role in supramolecular chemistry, where it can self-assemble into larger structures. The molecular targets and pathways involved in its interactions depend on the specific application and the molecules it interacts with.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(p-Tolyl)ureido)benzoic acid is unique due to its specific combination of a urea linkage and a benzoic acid moiety, which imparts distinct chemical and physical properties. Its ability to form strong hydrogen bonds makes it particularly valuable in supramolecular chemistry and material science applications.

Properties

CAS No.

74088-10-1

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

4-[(4-methylphenyl)carbamoylamino]benzoic acid

InChI

InChI=1S/C15H14N2O3/c1-10-2-6-12(7-3-10)16-15(20)17-13-8-4-11(5-9-13)14(18)19/h2-9H,1H3,(H,18,19)(H2,16,17,20)

InChI Key

WODLDMFJGZDJHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.